Lapatinib is an anti-cancer drug developed by GlaxoSmithKline (GSK) as a treatment for solid tumours such as breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine. Lapatinib is a human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases inhibitor. It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding.
Lapatinib is a Kinase Inhibitor. The mechanism of action of lapatinib is as a Protein Kinase Inhibitor.
Lapatinib is a small molecule inhibitor of several tyrosine kinase receptors involved in tumor cell growth that is used in the therapy of advanced breast cancer and other solid tumors. Lapatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
Lapatinib is a synthetic, orally-active quinazoline with potential antineoplastic properties. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.
A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
Lapatinib Ditosylate
CAS No.: 388082-78-8
Cat. No.: VC0005357
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 388082-78-8 |
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Molecular Formula | C29H26ClFN4O4S |
Molecular Weight | 581.1 g/mol |
IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Standard InChI | InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) |
Standard InChI Key | BCFGMOOMADDAQU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O |
Canonical SMILES | CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Chemical and Structural Properties of Lapatinib Ditosylate
Molecular Composition and Crystallography
Lapatinib ditosylate monohydrate (chemical formula: ) is an orthorhombic crystalline compound with a molecular weight of 943.48 g/mol . X-ray powder diffraction studies confirm its space group as Pbca, with unit-cell parameters , , and . The ditosylate salt enhances solubility, while the monohydrate form stabilizes the crystal lattice, critical for drug formulation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
CAS Number | 388082-78-8 | |
Polar Surface Area | 106.35 Ų | |
Rotatable Bond Count | 13 | |
Solubility | Poor in water |
Mechanism of Action: Dual Inhibition of ErbB Receptors
Targeting HER2 and EGFR Tyrosine Kinases
Lapatinib ditosylate inhibits the intracellular tyrosine kinase domains of HER2 and EGFR, preventing autophosphorylation and activation of downstream effectors like Akt and Erk1/2 . In HER2-overexpressing breast cancer cell lines, this inhibition reduces survivin levels, inducing apoptosis . Unlike monoclonal antibodies (e.g., trastuzumab), lapatinib penetrates cell membranes, targeting cytoplasmic domains and overcoming resistance mechanisms .
Synergy with Other Therapies
Preclinical studies demonstrate additive effects when combined with trastuzumab, as lapatinib targets distinct epitopes and inhibits survivin, a protein associated with poor prognosis . This synergy is pivotal in trastuzumab-resistant tumors, where lapatinib restores sensitivity by bypassing membrane-bound resistance factors .
Pharmacokinetics and Metabolism
Absorption and Distribution
Lapatinib exhibits dose-proportional pharmacokinetics within the 10–1,600 mg/day range, reaching peak plasma concentrations 4 hours post-administration . Its low aqueous solubility necessitates high-fat meals to enhance bioavailability by 2.5-fold . The drug is 99% protein-bound, primarily to albumin and alpha-1 acid glycoprotein .
Metabolic Pathways and Drug Interactions
Metabolism occurs predominantly via CYP3A4/5 and CYP2C19, generating inactive metabolites . Lapatinib also inhibits CYP3A4 (Ki = 4 µM) and CYP2C8 (Ki = 0.6 µM), posing risks for interactions with substrates like paclitaxel . Concomitant use with CYP3A4 inducers (e.g., rifampin) reduces lapatinib exposure by 72%, necessitating dose adjustments .
Parameter | Value | Clinical Impact |
---|---|---|
Half-life | 24 hours | Once-daily dosing feasible |
AUC (1500 mg dose) | 36.2 µg·h/mL | Linear kinetics |
Renal Excretion | <2% | Low nephrotoxicity risk |
Fecal Excretion | 86% | Primary elimination route |
Clinical Applications in Oncology
HER2-Positive Breast Cancer
Lapatinib ditosylate is approved for:
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Advanced/Metastatic HER2+ Breast Cancer: Combined with capecitabine, it improves median progression-free survival (PFS) to 6.2 months vs. 4.3 months with capecitabine alone .
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Hormone Receptor-Positive (HR+) Breast Cancer: Paired with letrozole, it doubles PFS in postmenopausal women (8.5 vs. 3.0 months) .
Inflammatory Breast Cancer (IBC)
A phase II trial reported a 47% response rate (complete + partial) in relapsed IBC patients, underscoring its potency in aggressive subtypes .
Table 3: Key Clinical Trials
Ongoing Research and Future Directions
Solid Tumors Beyond Breast Cancer
Phase I/II trials are evaluating lapatinib in HER2+ gastric, ovarian, and non-small cell lung cancers, with preliminary data showing partial responses in 10–15% of cases .
Novel Combinations and Biomarkers
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